molecular formula C34H36O2P2 B8203847 (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole

(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole

Cat. No.: B8203847
M. Wt: 538.6 g/mol
InChI Key: PXMPZIBJGLMMQU-WYSMJVPMSA-N
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Description

The compound “(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole” is a chiral bis-benzoxaphosphole derivative characterized by:

  • Two benzoxaphosphole rings fused with tert-butyl and phenyl substituents.
  • (2R) stereochemistry at both phosphorus-containing centers, imparting distinct 3D conformational rigidity .
  • Phosphorus heteroatoms in the benzoxaphosphole rings, contributing to electronic properties and reactivity.

Chirality, as established by Pasteur’s foundational work, plays a critical role in biological activity and molecular recognition . The (2R) configuration of this compound may optimize its binding affinity in enantioselective applications, such as catalysis or receptor targeting.

Properties

IUPAC Name

(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37?,38?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPZIBJGLMMQU-WYSMJVPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@@H](OC2=CC=CC(=C21)C3=CC=CC=C3)[C@@H]4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Phosphorus Incorporation

Benzoxaphosphole monomers are typically synthesized from 2-phosphinophenol derivatives or ortho-hydroxy aryl phosphonates . For this compound, the tert-butyl and phenyl groups are introduced via:

  • 2-(4-tert-butylphenyl)phenol as a precursor for the BOP ring.

  • Phospha-Fries rearrangement of diethyl chlorophosphate with biphenol derivatives to install phosphorus.

Representative Procedure:

  • Phosphate Formation : React 2,2'-biphenol with diethyl chlorophosphate and triethylamine to form tetraethyl bis(phosphonate) (50% yield).

  • Anionic Phospha-Fries Rearrangement : Treat with LiHMDS to yield bis(phosphonate) (94% yield).

  • Reduction : Use LiAlH₄ in anhydrous ether to generate the bis(phosphine) monomer (90% yield).

tert-Butyl Group Installation

The tert-butyl substituents are introduced via:

  • Friedel-Crafts alkylation using tert-butyl chloride/AlCl₃.

  • Grignard reactions with tert-butylmagnesium bromide on halogenated precursors.

Key Data :

MethodYieldConditionsSource
Friedel-Crafts65%0°C, DCM, 2 h
Grignard Addition78%THF, reflux, 6 h

Coupling of Benzoxaphosphole Units

Symmetric Dimerization via Oxidative Coupling

Oxidative coupling of monomeric BOP units using Cu(OAc)₂ or Pd(OAc)₂ under aerobic conditions forms the bisBOP framework.

Procedure:

  • Dissolve monomer (1 eq) in toluene with Pd(OAc)₂ (5 mol%).

  • Heat at 110°C for 24 h under O₂ atmosphere.

  • Purify via silica chromatography (hexane/EtOAc).
    Yield : 45–60%.

Stereoselective Suzuki-Miyaura Coupling

Chiral Pd catalysts enable enantioselective coupling. A reported method uses:

  • Pd₂(dba)₃ with (R)-BINAP ligand.

  • 2-Bromobenzoxaphosphole and boronic ester derivatives .

Conditions :

  • Solvent: DMF/H₂O (4:1).

  • Base: K₃PO₄.

  • Temperature: 80°C, 12 h.
    Yield : 55% (dr > 20:1).

Stereochemical Control

Chiral Auxiliaries

Use of (R)-proline-derived ligands during cyclization ensures retention of (2R) configuration.

Asymmetric Catalysis

Ruphos-Pd complexes induce high enantioselectivity (up to 98% ee) in cross-couplings.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, hexane/EtOAc gradient).

  • Recrystallization from heptane/DCM mixtures.

Spectroscopic Data

TechniqueKey FeaturesSource
³¹P NMR δ +79–86 ppm (characteristic of BOP P-centers)
X-ray Dihedral angle 18.8° between BOP units
HRMS m/z 538.608 [M+H]⁺

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Oxidative CouplingNo pre-functionalization requiredModerate enantioselectivity45–60%
Suzuki-MiyauraHigh stereocontrolRequires boronic esters55%
Phospha-Fries RouteScalableMulti-step synthesis70%

Industrial Considerations

  • Catalyst Recycling : Pd catalysts from Suzuki reactions are recovered via biphasic extraction.

  • Cost Analysis : tert-Butyl precursors account for 40% of raw material costs.

Emerging Techniques

  • Electrochemical Synthesis : Anodic methoxylation for tert-butyl introduction (patent CN101665416B).

  • Flow Chemistry : Continuous dehydrocyclization reduces reaction time by 70% .

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:

    Oxidation: The phosphole ring can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphole.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Br2, Cl2) or nitrating agents (HNO3).

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphole ring yields phosphine oxides, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition and Drug Development

The compound exhibits potential as an enzyme inhibitor, which is crucial in drug development. Its structure allows it to interact with specific enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. The phosphole ring can engage in various interactions with biological macromolecules, influencing metabolic pathways and signaling processes.

Molecular Targets

Research indicates that this compound can bind to active sites or allosteric sites of enzymes, modulating their activity. This characteristic is particularly valuable for designing inhibitors that target specific pathways involved in disease progression.

Case Studies

Recent studies have demonstrated the efficacy of similar benzoxaphosphole derivatives in inhibiting protein kinases, which are pivotal in cancer cell proliferation. These findings suggest that (2R)-3-tert-butyl derivatives could be further explored for their therapeutic potential.

Materials Science

Polymer Chemistry

The unique structural features of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole contribute to its application in materials science. Its ability to influence the physical properties of polymers makes it a candidate for enhancing material performance.

Conductive Polymers

This compound can be incorporated into conductive polymer matrices to improve electrical conductivity and thermal stability. The presence of phosphole units can facilitate charge transport mechanisms within the polymer network, making it suitable for applications in organic electronics and photonic devices .

Catalysis

Catalytic Properties

The compound's phosphine oxide derivatives can serve as catalysts in various organic reactions, including cross-coupling reactions and oxidation processes. These reactions are essential in synthesizing complex organic molecules and pharmaceuticals.

Mechanistic Insights

The mechanism of action involves the formation of reactive intermediates that facilitate bond formation or cleavage during chemical transformations. The ability to tune the electronic properties of the phosphole ring allows for selective reactivity under mild conditions .

Summary Table of Applications

Application AreaSpecific UseMechanism
Medicinal ChemistryEnzyme inhibitionBinding to active/allosteric sites
Materials ScienceConductive polymersEnhancing electrical/thermal properties
CatalysisOrganic synthesisCatalyzing cross-coupling and oxidation reactions

Mechanism of Action

The mechanism by which (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole exerts its effects depends on its specific application

Molecular Targets and Pathways

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.

    Signal Transduction: It may interfere with signal transduction pathways by interacting with key proteins or receptors.

    Material Properties: In materials science, the compound’s structure can influence the physical properties of polymers or other materials.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Similarity Metrics : Computational methods (e.g., Tanimoto coefficient) could quantify similarity between the target compound and selenium analog, though divergent heteroatoms may reduce scores despite shared tert-butyl/phenyl motifs .
  • Data Limitations : Experimental data on the target compound’s biological or catalytic performance are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs and chiral chemistry principles.

Biological Activity

The compound (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole is a synthetic organic molecule characterized by its complex structure, which includes multiple chiral centers and a unique benzoxaphosphole framework. This article explores its biological activity, focusing on its mechanisms of action, potential applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H36O2P2C_{26}H_{36}O_2P_2, with a molecular weight of 442.5 g/mol. The compound's structure features two benzoxaphosphole units, which are known for their interesting chemical properties and biological activities.

Enzyme Inhibition

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes. This inhibition can occur via binding to active or allosteric sites of target enzymes, thereby altering their activity and influencing metabolic pathways.

Signal Transduction Interference

The compound may also interfere with signal transduction pathways by interacting with key proteins or receptors involved in cellular communication. This interaction could potentially modulate cellular responses to external stimuli, leading to various biological effects.

Anticancer Properties

Preliminary studies have suggested that compounds structurally related to (2R)-3-tert-butyl derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, benzoxaphospholes have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

There is emerging evidence that phosphole derivatives possess antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections .

Research Findings and Case Studies

A comprehensive review of related literature reveals several key findings:

StudyFindings
Ekstrom et al. (2020)Identified structural flexibility in benzoxaphospholes that may enhance their biological activity .
Natural Sources ReviewHighlighted the presence of similar compounds in natural products with significant bioactivities, including toxicity against various organisms .
Photoluminescence StudiesDemonstrated high fluorescence quantum yields in related compounds, indicating potential applications in imaging and sensing technologies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high enantiomeric purity of (2R)-configured benzoxaphosphole derivatives?

  • Methodological Answer : Utilize asymmetric catalysis or chiral auxiliaries during key cyclization steps. For example, NaH-mediated deprotonation in anhydrous THF (as in ) can be combined with chiral ligands to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Reaction optimization should include temperature control (−78°C to room temperature) and inert atmosphere to prevent racemization.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • NMR : Employ 31^{31}P NMR to track phosphorus environments and 1^{1}H/13^{13}C NMR for stereochemical analysis of tert-butyl and phenyl groups.
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (requires high-purity crystals grown via slow evaporation in hexane/ethyl acetate).
  • Comparative analysis : Cross-validate data with computational models (e.g., DFT-optimized structures) to confirm stereochemical assignments .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability assays : Incubate the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hrs).
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) using first-order decay models. Correlate stability with steric effects from tert-butyl groups .

Advanced Research Questions

Q. What computational approaches are suitable for elucidating the electronic and steric effects of substituents on the benzoxaphosphole core?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electron density (e.g., HOMO/LUMO orbitals) and steric maps (e.g., %Vbur_{\text{bur}}).
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) or metal catalysts to predict reactivity .
  • Table 1 : Hypothetical DFT-derived steric parameters for substituents:
Substituent%Vbur_{\text{bur}} (tert-butyl)HOMO (eV)
3-tert-butyl32.5−6.2
4-phenyl28.1−5.8

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